![molecular formula C9H17NO2 B2914708 [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol CAS No. 2260931-52-8](/img/structure/B2914708.png)
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol” is a chemical compound with the CAS Number: 2260931-52-8 . It has a molecular weight of 171.24 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is (4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl)methanol . The InChI code is 1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 171.24 . The InChI code is 1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2 .Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol is not fully understood. However, it is believed that the compound interacts with biological targets through hydrogen bonding and electrostatic interactions. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antibacterial and antifungal studies, this compound has been shown to disrupt the cell membrane and inhibit cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various studies. In a study on the anticancer properties of this compound, the compound was shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antibacterial and antifungal studies, this compound was shown to disrupt the cell membrane and inhibit cell growth. In a study on the use of this compound as a ligand for metal complexes, the compound was shown to enhance the catalytic activity of the metal complexes.
Advantages and Limitations for Lab Experiments
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol has several advantages for lab experiments, including its easy synthesis, stability, and versatility. However, the compound also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol. One direction is the development of novel polymers and materials using this compound as a building block. Another direction is the synthesis of metal complexes using this compound as a ligand for catalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Synthesis Methods
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol can be synthesized through a multistep process that involves the reaction of epoxide and amine compounds. The first step involves the reaction of epichlorohydrin and sodium hydroxide to form 2,3-epoxypropanol. The second step involves the reaction of 2,3-epoxypropanol with 1,5-diaminopentane to form 4-(2-aminoethyl)-2-oxabicyclo[2.2.2]octane. The final step involves the reaction of 4-(2-aminoethyl)-2-oxabicyclo[2.2.2]octane with formaldehyde to form this compound.
Scientific Research Applications
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anticancer, antibacterial, and antifungal properties. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes.
Safety and Hazards
properties
IUPAC Name |
[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUGXRSYIUWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2260931-52-8 |
Source


|
| Record name | [4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

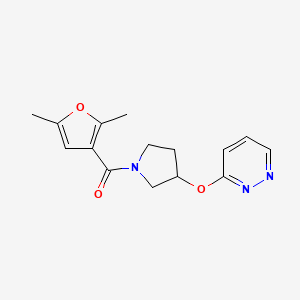
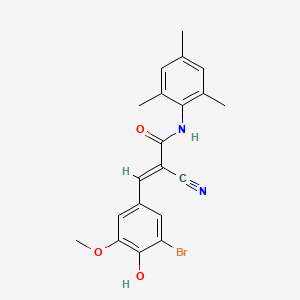

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914633.png)
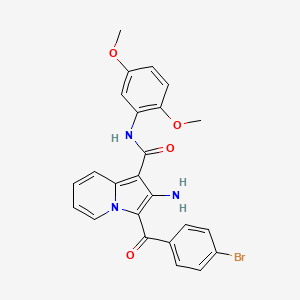
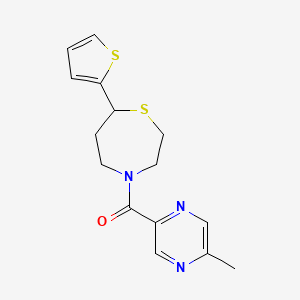
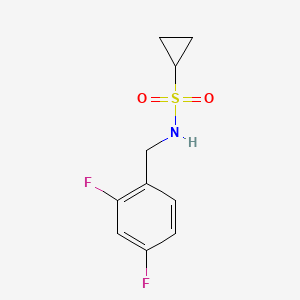
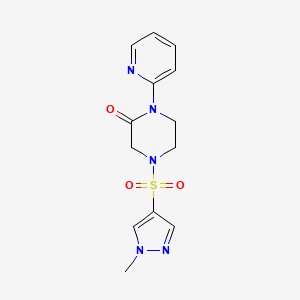

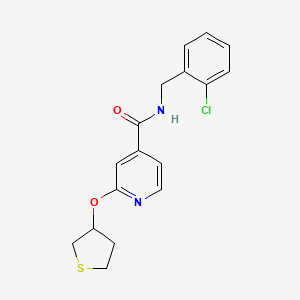
![N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2914644.png)
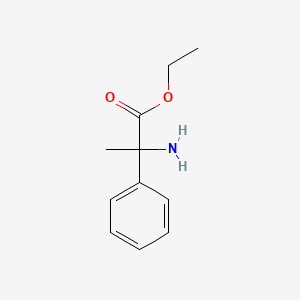

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol](/img/structure/B2914648.png)